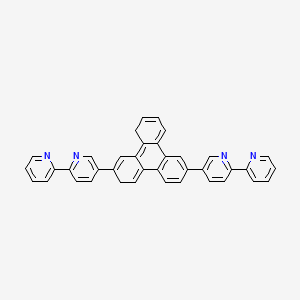
BPy-TP2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
BPy-TP2 can be synthesized through a series of chemical reactions involving bipyridine and triphenylene derivatives. The synthetic route typically involves the coupling of 2,2’-bipyridine with triphenylene under specific reaction conditions . The compound is often purified through sublimation to achieve a high purity level of over 99% .
Chemical Reactions Analysis
BPy-TP2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in reduced forms of the compound.
Substitution: The bipyridine and triphenylene moieties can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BPy-TP2 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron transport material in OLEDs, contributing to the development of efficient and stable organic electronic devices
Medicine: Research is ongoing to explore its potential use in drug delivery systems and photodynamic therapy.
Industry: Employed in the production of OLED displays and lighting, enhancing the performance and longevity of these devices
Mechanism of Action
BPy-TP2 functions as an electron transport material by facilitating the movement of electrons through the organic layers of OLEDs. Its molecular structure allows for efficient electron mobility, reducing the driving voltage required for device operation . The compound’s electron affinity and coplanar molecular structure contribute to its effectiveness in this role .
Comparison with Similar Compounds
BPy-TP2 is part of a family of triphenylene-based electron transport materials, including:
- BPy-TP1
- BPy-TP3
- BPy-TP4
Compared to these similar compounds, this compound exhibits a significantly lower driving voltage, leading to reduced power consumption and enhanced device stability . This makes it a unique and valuable material for OLED applications.
Properties
Molecular Formula |
C38H26N4 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)-3,12-dihydrotriphenylen-2-yl]pyridine |
InChI |
InChI=1S/C38H26N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-7,9-11,13-24H,8,12H2 |
InChI Key |
IBMMOWZDNZRWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C=C(CC=C3C4=C2C=C(C=C4)C5=CN=C(C=C5)C6=CC=CC=N6)C7=CN=C(C=C7)C8=CC=CC=N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



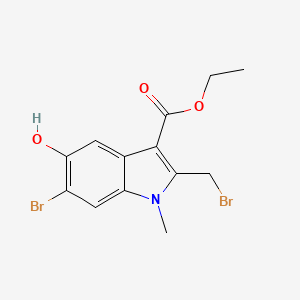
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
amine](/img/structure/B13436633.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
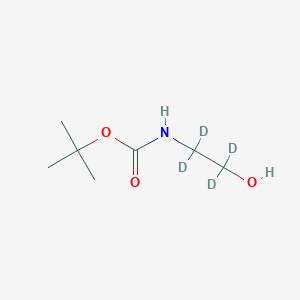
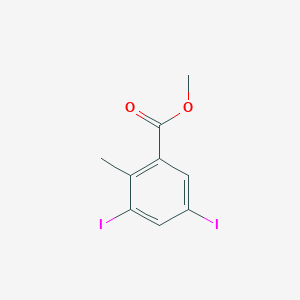
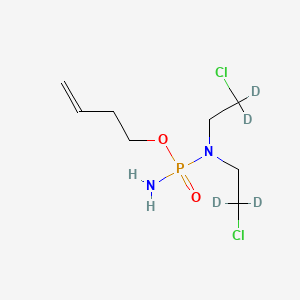
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)



